Product packaging for 2-Chloro-4-iodobenzo[d]oxazole(Cat. No.:)

2-Chloro-4-iodobenzo[d]oxazole

Cat. No.: B12869813
M. Wt: 279.46 g/mol
InChI Key: BQCVKJLQLKBJKM-UHFFFAOYSA-N
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Description

Significance of Halogenated Heterocycles in Synthetic Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a heterocyclic core profoundly influences its chemical and physical properties. labmix24.comnih.gov Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In synthetic chemistry, halogens serve as versatile functional handles, enabling a wide range of subsequent chemical transformations. wikipedia.org They are excellent leaving groups in nucleophilic substitution reactions and are key participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.orgatlanchimpharma.com This reactivity allows for the construction of complex molecular architectures from relatively simple halogenated precursors. wikipedia.org The "halogen dance" reaction, a base-promoted migration of a halogen atom, further expands the synthetic utility of these compounds by allowing access to isomers that are otherwise difficult to prepare. tcichemicals.com

Rationale for Academic Research on 2-Chloro-4-iodobenzo[d]oxazole

The academic interest in this compound stems from its unique combination of a privileged benzoxazole (B165842) scaffold with two distinct halogen substituents. The presence of both a chlorine atom at the 2-position and an iodine atom at the 4-position offers differential reactivity, a highly desirable feature in a synthetic building block. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the 2-chloro substituent intact for subsequent transformations. This orthogonal reactivity enables the stepwise and controlled synthesis of diverse, polysubstituted benzoxazole derivatives.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its value can be inferred from its potential as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClINO orgsyn.org
Molecular Weight 279.46 g/mol Inferred from formula
CAS Number 1016081-90-8 nih.gov
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Interactive Data Table: Spectroscopic Data of this compound

TechniqueDataSource
¹H NMR Not available in searched literatureN/A
¹³C NMR Not available in searched literatureN/A
IR Spectroscopy Not available in searched literatureN/A
Mass Spectrometry Not available in searched literatureN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClINO B12869813 2-Chloro-4-iodobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-4-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

BQCVKJLQLKBJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms in 2 Chloro 4 Iodobenzo D Oxazole Synthesis and Transformations

Mechanistic Pathways of Benzoxazole (B165842) Core Ring Formation

The construction of the benzoxazole ring system, a key step in synthesizing the target compound, can be achieved through various pathways, most commonly involving the condensation and subsequent cyclization of an ortho-substituted aminophenol precursor. The mechanism of this transformation is highly dependent on the chosen reagents and reaction conditions.

The cyclization to form the benzoxazole ring is typically an oxidative process. Traditional methods often involve the condensation of 2-aminophenols with aldehydes or carboxylic acids. researchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.

Recent advancements have focused on greener and more efficient methodologies, including mechanochemistry, microwave-assisted synthesis, and ultrasound-assisted synthesis. mdpi.com Mechanochemistry, which involves solvent-free reactions initiated by mechanical force, offers a sustainable alternative to traditional solution-based methods. acs.org Studies comparing these methods for the synthesis of 2-substituted phenyl)benzoxazole derivatives from Schiff bases have shown that sustainable methods can significantly reduce reaction times while providing comparable or even higher yields than conventional approaches. mdpi.com

For instance, the cyclocondensation of Schiff bases to form the benzoxazole ring can be achieved using sodium cyanide in DMF under aerobic oxidation. mdpi.com The proposed mechanism for this aerobic oxidation is analogous to previously reported syntheses of 2-substituted benzoxazole derivatives. mdpi.com Another green approach utilizes molecular sieves as catalysts for the oxidative cyclization of 2-aminophenols and aldehydes, avoiding hazardous reagents and transition-metal catalysts. researchgate.net Electrochemical methods also provide a sustainable route; the anodic oxidation of in situ formed imines can produce benzoxazoles cleanly, generating only hydrogen as a byproduct. acs.orgorganic-chemistry.org

Synthesis MethodReaction TimeYieldReference
Conventional (rt)7–9 hoursGood to High mdpi.com
Microwave-assisted3 hoursHigh mdpi.com
Ultrasound-assisted2 hoursHigh mdpi.com
Mechanochemical2 hoursHigh mdpi.com
Deep Eutectic Solvents (DES)3 hoursSatisfactory mdpi.com

Table 1. Comparison of different synthetic methods for the cyclization of Schiff bases to 2-phenylbenzoxazole (B188899) derivatives. The data highlights the significant reduction in reaction time achieved with sustainable methods. mdpi.com

The progression of the benzoxazole ring formation is dictated by a series of key intermediates. In the reaction of 2-aminophenols with aldehydes, the initial and most crucial intermediate is the corresponding Schiff base (or imine). mdpi.com

Further investigation into the mechanism of electrochemical synthesis has shed light on subsequent intermediates. acs.org One plausible pathway involves a single-electron transfer (SET) from an electron-rich precursor to form a radical cation intermediate. acs.org This species could then undergo another SET to form a nitrenium-type species, which, upon proton loss, yields the benzoxazole product. acs.org

However, an alternative non-radical pathway is considered more likely in many cases. acs.org This pathway proceeds through the cyclization of the imine to a cyclic hemiaminal tautomer. acs.org The presence of this intermediate has been confirmed by NMR spectroscopy. acs.org The facile transformation of this isolated cyclic intermediate to the final benzoxazole product upon treatment with an oxidizing agent strongly supports this mechanistic route. acs.org In other synthetic strategies, such as those starting from 2-trichloromethylbenzoxazoles, the reaction can proceed through intermolecular nucleophilic substitution, followed by an intramolecular 1,2-addition and elimination sequence. researchgate.net

Halogenation Reaction Mechanisms in Benzoxazoles

Introducing chlorine and iodine atoms at the C2 and C4 positions, respectively, can be achieved through various halogenation strategies. The mechanisms of these reactions are distinct and depend on the targeted position and the reagents employed.

Halogenation of the benzene (B151609) ring portion of the benzoxazole scaffold, such as at the C4 or C7 position, can proceed through a Single Electron Transfer (SET) mechanism, particularly when transition metal catalysts are used. researchgate.net This pathway involves the generation of radical intermediates.

For example, the ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimides is suggested to occur via a SET radical process. researchgate.net Similarly, copper-catalyzed halogenations of electron-rich arenes like phenols are known to proceed via a free radical process. d-nb.infobeilstein-journals.org In these mechanisms, a one-electron oxidation of the substrate by a Cu(II) catalyst leads to a radical cation or a phenoxy radical. d-nb.infobeilstein-journals.org This radical species then captures a halogen atom from the halogen source. d-nb.infobeilstein-journals.org The development of photoredox catalysis has further expanded the scope of radical reactions, using light to initiate the SET process for generating reactive N-centered radicals that can participate in C-H functionalization. chinesechemsoc.org The initiation of radical reactions can also be facilitated by bases like potassium tert-butoxide, which is proposed to be capable of reductively activating substrates via SET. researchgate.net

Nucleophilic substitution represents another key mechanistic pathway for introducing halogens onto the benzoxazole core. This is particularly relevant for substitutions at the C2 position. The C2 position of the benzoxazole ring is electrophilic and susceptible to attack by nucleophiles.

Aromatic nucleophilic substitution reactions are a known method for functionalizing pre-existing benzoxazole derivatives. google.com While direct nucleophilic substitution of a hydrogen atom is difficult, the reaction can be performed on a derivative with a suitable leaving group at the C2 position. Alternatively, the 2-chloro substituent can be introduced during the cyclization step. For instance, the cyclization of 2-amino-4-iodophenol (B79513) with a reagent like phosgene (B1210022) or a phosgene equivalent would lead to a 2-hydroxy-4-iodobenzoxazole intermediate, which can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride.

The halogenation of 2-aryl benzoxazoles catalyzed by rhodium is proposed to proceed through a redox-neutral SN2-type mechanism, which contrasts with the SET pathway observed with ruthenium catalysts. researchgate.net Furthermore, the reactivity of precursors like 2-trichloromethylbenzoxazoles with various nucleophiles involves an initial intermolecular nucleophilic substitution at the exocyclic carbon, which can lead to a variety of 2-substituted benzoxazoles. researchgate.net N-halosuccinimides (NXS) can also act as halogen sources in reactions that appear to proceed via nucleophilic pathways, where a transient halogen bond may be responsible for the catalytic effect. mdpi.com

Catalytic Reaction Mechanism Studies

Catalysis is fundamental to the modern synthesis and functionalization of benzoxazoles, offering control over selectivity and efficiency. Various transition metals, including copper, palladium, rhodium, and ruthenium, have been employed, each operating through distinct catalytic cycles.

Copper catalysis is widely used for both the cyclization to form the benzoxazole ring and for its subsequent halogenation. organic-chemistry.orgd-nb.info The copper-catalyzed cyclization of ortho-haloanilides is believed to proceed via an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org In this mechanism, the rate-determining step is often the oxidative addition of the ortho-haloanilide to the Cu(I) catalyst. organic-chemistry.org For C-H halogenation reactions, copper catalysts mediate a free radical process initiated by a SET from the arene to the Cu(II) center. d-nb.infobeilstein-journals.org

Catalyst SystemTarget PositionProposed MechanismReference
Ru-catalyst / N-halosuccinimideC7-positionSingle-Electron Transfer (SET) radical process researchgate.net
Rh-catalyst / N-halosuccinimideortho-position (of 2-aryl group)SN2-type mechanism researchgate.net
CuI / 1,10-phenanthroline (B135089)C2-position (cyclization)Cu(I)/Cu(III) oxidative addition/reductive elimination organic-chemistry.org
Cu(II) / LiXpara-position (of phenols)SET / Free radical process d-nb.infobeilstein-journals.org
Pd(OAc)₂ / Directing Grouportho-positionPd(II)/Pd(IV) catalytic cycle researchgate.net

Table 2. Summary of selected catalytic systems and their proposed mechanisms in the functionalization of benzoxazoles and related compounds. organic-chemistry.orgresearchgate.netd-nb.infobeilstein-journals.org

Rhodium and Ruthenium catalysts have demonstrated remarkable regioselectivity in the halogenation of 2-arylbenzo[d]oxazoles, which is attributed to differing mechanisms. researchgate.net Ruthenium-catalyzed C7-halogenation follows a SET radical pathway, whereas rhodium-catalyzed ortho-halogenation of the aryl substituent likely proceeds via an SN2-type pathway. researchgate.net

Palladium-catalyzed reactions are also prominent, particularly for C-H functionalization. researchgate.net These reactions often involve a directing group on the benzoxazole substrate that coordinates to the palladium center, facilitating C-H activation at a specific site. The proposed catalytic cycle frequently involves a Pd(II)/Pd(IV) pathway. researchgate.net

Finally, hypervalent iodine compounds have been developed as catalysts for oxidative cyclization reactions. researchgate.netmdpi.com The mechanism involves the in-situ generation of a highly reactive hydroxy(aryl)iodonium species from a pre-catalyst like 2-iodobenzoic acid. This active species reacts with the substrate to form an intermediate that subsequently eliminates the iodine-based catalyst and cyclizes to the final product. mdpi.com

Metal-Catalyzed Reaction Cycles in Benzoxazole Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to heterocyclic scaffolds like benzoxazoles. nih.gov Catalysts based on palladium, copper, and rhodium are particularly prevalent, each operating through distinct catalytic cycles. nih.govacs.orgmountainscholar.org These metals lower the activation energy, enhancing the reaction rate and often enabling transformations that are otherwise unfeasible. nih.gov

Palladium-Catalyzed Cycles: Palladium catalysts are highly versatile for forming the benzoxazole core. rsc.orgnih.gov A common mechanistic pathway involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. acs.org For instance, in a multicomponent reaction, this Pd(II) complex can undergo insertion with an isocyanide, followed by reaction with an aminophenol nucleophile. The subsequent cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the benzoxazole product. acs.org Another approach involves the sequential heteroarylation and acylation of iodobenzenes, where palladium facilitates the coupling of three components to build the functionalized benzoxazole structure. nih.gov

A proposed catalytic cycle for a palladium-catalyzed multicomponent synthesis of benzoxazoles is detailed below:

Oxidative Addition: Pd(0) reacts with an aryl halide (Ar-X) to form the Pd(II) species Ar-Pd(II)-X.

Isocyanide Insertion: A tert-butylisocyanide molecule inserts into the Ar-Pd bond, creating an iminoacyl complex.

Nucleophilic Attack: An aminophenol attacks the iminoacyl carbon, leading to the formation of an amidine intermediate and regenerating the Pd(0) catalyst upon reductive elimination.

Cyclization: The amidine intermediate undergoes intramolecular cyclization, followed by the elimination of tert-butyl amine, to afford the final benzoxazole product. acs.org

The table below summarizes various palladium-catalyzed systems for benzoxazole synthesis.

Catalyst SystemReactantsKey Mechanistic StepsProduct TypeReference
PdCl₂(dppf) / Cs₂CO₃Aryl halide, tert-Butylisocyanide, AminophenolOxidative addition, Isocyanide insertion, Amidine formation, CyclizationSubstituted Benzoxazoles acs.org
Pd(OAc)₂ / LigandIodobenzenes, Anhydrides, BenzoxazolesSequential heteroarylation/acylationFunctionalized Benzoxazoles nih.gov
PdCl₂o-Aminophenol, AlkynesCleavage of C-C triple bond, Cyclization2-Substituted Benzoxazoles rsc.org
Pd(OAc)₂ / RuphosBenzoxazole, AlkyneC-H allylation, Olefin isomerization, C-H/N-H annulationTrisallylated Benzoxazoles researchgate.net

Copper-Catalyzed Cycles: Copper-catalyzed methods are attractive due to the lower cost and toxicity of copper salts compared to other transition metals. researchgate.net These reactions often proceed via Ullmann-type coupling or direct C-H functionalization pathways. acs.orgresearchgate.net In a typical copper-catalyzed synthesis, an intramolecular C-O bond is formed from an o-haloaryl precursor. acs.org For example, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO with air as the oxidant. acs.org Another strategy involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, which proceeds through the formation of a β-iminoketone intermediate followed by intramolecular cyclization. rsc.org The proposed mechanism for copper-promoted domino reactions can involve desulfurization and subsequent C-N cross-coupling to construct the 2-aminobenzoxazole (B146116) scaffold. arabjchem.org

Rhodium-Catalyzed Cycles: Rhodium catalysts are particularly effective for C-H activation and functionalization reactions. snnu.edu.cnmdpi.com In the context of benzoxazole synthesis, a Rh(I) complex can catalyze the asymmetric intermolecular addition of a benzoxazole C-H bond across an alkene. mountainscholar.org Mechanistic studies involving deuterium (B1214612) labeling suggest that the C-H activation step is often reversible, and the subsequent migratory insertion is the enantioselectivity-determining step. mountainscholar.org A general rhodium-catalyzed cycle might involve the coordination of the catalyst to the heterocycle, C-H activation to form a rhodacycle intermediate, migratory insertion of a coupling partner (like an alkyne or alkene), and finally, reductive elimination to release the functionalized product and regenerate the active rhodium species. rsc.orgthieme-connect.com

Hypervalent Iodine Catalyst Systems and Their Mechanistic Roles

Hypervalent iodine reagents have emerged as powerful, metal-free alternatives for oxidative transformations in organic synthesis due to their mild nature, selectivity, and low toxicity. core.ac.ukrsc.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane (DMP) are commonly employed for the synthesis of benzoxazoles via oxidative cyclization of precursors like phenolic Schiff bases or anilides. nih.govorganic-chemistry.org

The general mechanism for hypervalent iodine(III)-catalyzed benzoxazole synthesis involves the following key steps:

Catalyst Activation: An aryl iodide precatalyst is oxidized by a terminal oxidant (e.g., m-CPBA) to generate the active iodine(III) species in situ. rsc.orgacs.org

Substrate Interaction: The activated I(III) reagent reacts with the substrate (e.g., an anilide) to form a new hypervalent iodine intermediate. rsc.org

Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization, often leading to a cationic intermediate. rsc.org

Product Formation and Catalyst Regeneration: The final benzoxazole product is formed through elimination, and the I(I) species is released, which then re-enters the catalytic cycle. rsc.org

Recent studies combining experimental and theoretical approaches have proposed a concerted reductive elimination mechanism for the oxidative cyclization of ortho-iminophenols, proceeding through a 2,3-dihydrobenzoxazole key intermediate. acs.org Electrochemical methods have also been developed to generate the active I(III) species from a recyclable iodoarene mediator, avoiding the use of chemical oxidants and simplifying product purification. acs.orgosi.lv

The table below highlights different hypervalent iodine systems used in benzoxazole synthesis.

Iodine Reagent/SystemSubstrate TypeProposed Mechanistic FeatureProductReference
Iodobenzene diacetate (IBD)Phenolic Schiff's basesOxidative intramolecular cyclization2-Substituted Benzoxazoles nih.gov
Dess-Martin periodinane (DMP)Phenolic azomethinesOxidative ionic fragmentationSubstituted Benzoxazoles organic-chemistry.org
Electrochemically generated I(III)o-IminophenolsConcerted reductive elimination via a cyclic hemiaminal intermediateBenzoxazoles acs.org
Aryl iodide / m-CPBAArylanilidesIn situ generation of active I(III) species, intramolecular cyclization2-Arylbenzoxazoles rsc.org

Solvent Effects and Reaction Kinetics in Halogenated Benzoxazole Synthesis

The choice of solvent plays a pivotal role in the synthesis of halogenated benzoxazoles, influencing reaction rates, yields, and even regioselectivity. acs.orgnih.gov The polarity, coordinating ability, and boiling point of the solvent can stabilize transition states, affect catalyst solubility and activity, and control reaction temperature.

Solvent Effects: In metal-catalyzed reactions, solvent choice is critical. For instance, in a palladium-catalyzed multicomponent reaction to form oxazolines and benzoxazoles, toluene (B28343) was found to be an effective solvent. acs.org For copper-catalyzed syntheses, polar aprotic solvents like DMSO and DMF are often employed. researchgate.netacs.org In some cases, greener solvents like water or even solvent-free conditions have been successfully utilized, particularly with reusable catalysts. researchgate.net The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to be effective in hypervalent iodine-catalyzed C-H amination reactions, leading to higher yields of benzolactams. rsc.org Varying the solvent can significantly impact the outcome; for example, in one study, acetonitrile (B52724) gave a higher yield (82%) compared to solvents like THF (76%) or toluene (26% at 61°C). researchgate.net

The table below shows the effect of different solvents on the yield of a model reaction for benzoxazole synthesis.

EntrySolventTemperature (°C)Reaction Time (min)Yield (%)Reference
1Methanol651512 researchgate.net
2Acetonitrile821545 researchgate.net
3THF661576 researchgate.net
4Toluene1111596 researchgate.net
5Dichloromethane (DCM)Reflux2h88 nih.gov

Reaction Kinetics: The kinetics of halogenated benzoxazole synthesis are influenced by factors such as catalyst loading, reactant concentration, temperature, and the electronic nature of the substituents. acs.orgnih.gov For example, in a palladium-catalyzed synthesis of oxazolines, increasing the equivalents of the aminoethanol nucleophile from 2 to 5 equivalents did not significantly change the reaction time, but optimizing other parameters was crucial. acs.org

In the halogenation of benzoxazinones, a related heterocyclic system, electron-donating groups on one of the aromatic rings were found to enhance the product yield, while electron-withdrawing groups had a negative effect. nih.gov Conversely, on the other aromatic ring of the same molecule, electron-withdrawing groups led to higher yields. nih.gov This demonstrates the subtle interplay of electronic effects on the reaction kinetics. Reaction times can vary widely, from a few minutes under microwave irradiation to several hours under conventional heating, highlighting the impact of energy input on reaction speed. nih.govnih.gov

Computational and Theoretical Investigations of 2 Chloro 4 Iodobenzo D Oxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic organic molecules. scispace.com It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules. scispace.com DFT calculations are instrumental in predicting geometries, reaction energetics, and various molecular properties.

The molecular structure of 2-Chloro-4-iodobenzo[d]oxazole consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. evitachem.com The chlorine atom is attached at the 2-position of the oxazole moiety, while the iodine atom is at the 4-position of the benzene ring. evitachem.com

DFT methods, such as the B3LYP functional combined with a suitable basis set, are employed to perform geometry optimization. This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting geometry for the benzoxazole (B165842) core is expected to be nearly planar. scispace.com The presence of electron-withdrawing halogen substituents (chlorine and iodine) significantly influences the electronic structure by altering the electron density distribution across the fused rings. evitachem.com

Table 1: Predicted Geometrical Parameters for this compound (Note: The following values are illustrative theoretical predictions for the core benzoxazole structure based on DFT calculations of similar molecules, as specific published data for this exact compound is not available.)

ParameterBondPredicted Value
Bond LengthC-Cl~1.74 Å
C-I~2.09 Å
O1-C2~1.37 Å
N3-C2~1.31 Å
C4-I~2.09 Å
Bond AngleO1-C2-N3~115°
C7a-O1-C2~105°
C3a-N3-C2~108°
Dihedral AngleC4-C5-C6-C7~0° (planar)

Computational Modeling of Reaction Pathways and Energetics

DFT calculations are crucial for modeling the mechanisms of chemical reactions. For this compound, this includes studying its participation in reactions like nucleophilic substitution, where the halogen atoms can be replaced. evitachem.com Computational models can identify transition states, intermediates, and the activation energy required for a reaction to proceed. This information helps predict the feasibility and kinetics of a reaction pathway, guiding synthetic efforts. The electron-withdrawing nature of the chlorine and iodine atoms can stabilize intermediates formed during such reactions. evitachem.com

Reactions are typically carried out in a solvent, which can significantly impact reaction rates and equilibria. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate the effects of a solvent environment. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties and reaction energetics in a more realistic, solution-phase context.

Quantum Chemical Calculations for this compound

Quantum chemical calculations encompass a range of methods used to solve the Schrödinger equation for a molecule, providing fundamental insights into its behavior. These calculations are foundational for understanding electronic properties and chemical bonding.

The reactivity of a molecule is governed by its electronic properties, which can be quantified using quantum chemical calculations. A key aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. scispace.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.net

Table 2: Global Reactivity Descriptors (Note: These descriptors are typically derived from quantum chemical calculations to predict reactivity.)

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability; a smaller gap suggests higher reactivity. scispace.com
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates higher reactivity. researchgate.net
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons. researchgate.net

Investigation of Bonding Characteristics

The presence of chlorine and particularly iodine atoms on the benzoxazole scaffold introduces the possibility of significant non-covalent interactions, such as halogen bonding. evitachem.com Halogen bonding is a directional interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base. Quantum chemical methods can be used to identify and characterize these bonds.

Furthermore, Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. NBO analysis provides a detailed picture of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which helps in understanding the stability and bonding characteristics of the molecule. For instance, in 1,2,4-oxadiazole (B8745197) rings, which are structurally related, DFT calculations have been used to confirm the nature of halogen bonding interactions. figshare.com

Advanced Computational Methodologies

Advanced computational methods are instrumental in providing a deep understanding of the electronic structure, bonding, and spectroscopic characteristics of molecules like this compound. These in-silico techniques complement experimental data and can predict properties that are difficult or impossible to measure directly.

Wavefunction Analysis and Population Studies

Wavefunction analysis and population studies are fundamental computational techniques used to interpret the electronic structure of a molecule. By analyzing the calculated wavefunction, a mathematical description of the electron distribution, researchers can gain insights into chemical bonding, charge distribution, and reactivity.

For a molecule such as this compound, a typical study would involve geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine). Following optimization, population analyses like Natural Bond Orbital (NBO) and Mulliken population analysis would be performed.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding. It localizes the molecular orbitals into orbitals that describe core electrons, lone pairs, and bonds. For this compound, NBO analysis would be expected to reveal the nature of the C-Cl, C-I, C-O, and C-N bonds, including their hybridization and polarization. It would also quantify the electron delocalization from lone pairs into antibonding orbitals, which is crucial for understanding the molecule's stability and reactivity.

A hypothetical NBO analysis might yield data similar to that presented in the interactive table below, showing the occupancies of key natural bond orbitals and the major donor-acceptor interactions.

NBO Analysis Data for this compound (Hypothetical)
Bond/Lone Pair Occupancy
σ(C-Cl)1.99e
σ(C-I)1.99e
LP(1) O1.98e
LP(1) N1.97e
Donor NBO Acceptor NBO
LP(1) Oσ(C-N)
LP(1) Nπ(C=C)

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. These charges are useful for understanding the electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack. The table below illustrates the kind of data that would be generated.

AtomMulliken Charge (Hypothetical)
Cl-0.15 e
I-0.05 e
O-0.45 e
N-0.30 e

Analysis of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret various types of molecular spectra. For this compound, these techniques could provide valuable information about its vibrational, electronic, and nuclear magnetic resonance properties.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound could be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. These calculations would predict the positions and intensities of the vibrational modes, which could then be compared with experimental spectra to aid in their assignment. Key vibrational modes would include the C-Cl and C-I stretching frequencies, as well as the characteristic vibrations of the benzoxazole ring.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. This analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results would provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The calculated shifts would be sensitive to the electronic environment of each nucleus, influenced by the electronegative halogen, oxygen, and nitrogen atoms.

A summary of the types of spectroscopic data that would be computationally generated is presented in the interactive table below.

Spectroscopic PropertyComputational MethodPredicted Data (Hypothetical)
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))ν(C-Cl): ~700 cm⁻¹ν(C-I): ~550 cm⁻¹
Electronic TransitionsTD-DFT (e.g., B3LYP/6-311++G(d,p))λmax: ~280 nm (π→π)λmax: ~320 nm (n→π)
¹³C NMR Chemical ShiftsGIAO (e.g., B3LYP/6-311++G(d,p))C-Cl: ~130 ppmC-I: ~95 ppm

It is important to reiterate that the data presented in the tables are hypothetical and serve to illustrate the expected outcomes of a computational study on this compound. Definitive data can only be obtained through dedicated quantum chemical calculations for this specific molecule.

Advanced Chemical Transformations and Synthetic Utility of 2 Chloro 4 Iodobenzo D Oxazole

Cross-Coupling Reactions at Halogenated Sites

The presence of both an iodo and a chloro substituent on the 2-Chloro-4-iodobenzo[d]oxazole molecule is pivotal for its synthetic utility. The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond. This reactivity difference is the cornerstone for regioselective cross-coupling reactions, allowing for the functionalization of the C4 position while leaving the C2-chloro group intact for subsequent transformations.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the more labile C4-iodo position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or vinyl boronic acid can be coupled exclusively at the C4 position. This strategy yields 2-chloro-4-aryl(or vinyl)benzoxazoles, which are valuable intermediates. The remaining chloro group at the C2 position can then be used in a subsequent, often more forcing, cross-coupling reaction or as a site for nucleophilic substitution. This iterative, two-step approach using Suzuki-Miyaura coupling allows for the controlled synthesis of complex, unsymmetrically substituted benzoxazoles. researchgate.net

Interactive Table: Regioselective Suzuki-Miyaura Coupling on Dihalo-aromatic Systems Below is a representative table illustrating the conditions often employed for selective Suzuki-Miyaura couplings on substrates containing both iodine and chlorine, a principle directly applicable to this compound.

EntryAryl Halide (Model)Boronic AcidCatalystBaseSolventYield of Monocoupled Product
11-Chloro-4-iodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O>95% (at C-I)
22-Chloro-4-iodoanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane>90% (at C-I)
31-Bromo-4-iodobenzeneThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF>98% (at C-I)

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst along with a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the difference in reactivity between the aryl-iodide and aryl-chloride bonds allows for excellent regioselectivity. libretexts.org The Sonogashira coupling of this compound with a terminal alkyne will overwhelmingly occur at the C4 position to yield 4-alkynyl-2-chlorobenzoxazole derivatives. libretexts.org These products are valuable precursors for more complex heterocyclic systems and can be used in the synthesis of natural products and organic materials. wikipedia.org

Interactive Table: Selective Sonogashira Coupling Conditions This table demonstrates typical conditions for the selective Sonogashira reaction at the iodide position of a dihalogenated aromatic compound.

EntryAryl Halide (Model)AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
11-Chloro-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF96
22-Bromo-4-iodoquinolineTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF92
33-Chloro-5-iodopyridine1-HexynePd(OAc)₂ / PPh₃CuIPiperidineToluene94

Beyond the Suzuki and Sonogashira reactions, the halogenated sites on the benzoxazole (B165842) core are amenable to a range of other metal-catalyzed cross-coupling reactions. These include the Stille coupling (using organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). sci-hub.se Each of these methodologies offers a different scope of compatible functional groups and reaction conditions. For this compound, these reactions can also be performed selectively at the C4-iodo position. For instance, a Stille coupling could introduce a complex alkyl or aryl group from a stannane reagent, while a Heck reaction could install a vinyl substituent. The ability to employ these varied coupling strategies greatly expands the synthetic toolbox for creating diverse libraries of benzoxazole-based compounds. sci-hub.se

Nucleophilic and Electrophilic Substitution Reactions of Halogenated Benzoxazoles

The electronic nature of the benzoxazole ring system and the influence of the halogen substituents govern the sites of nucleophilic and electrophilic attack. Strategic manipulation of these reactions allows for precise functionalization at both the heterocyclic and benzenoid portions of the molecule.

The benzoxazole system has two main regions for substitution: the heterocyclic oxazole (B20620) ring and the fused benzene (B151609) ring.

Heterocyclic Position (C2): The chloro-substituent at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This position is activated by the adjacent oxygen and nitrogen atoms of the oxazole ring. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride to form 2-alkoxy-, 2-thio-, or 2-aminobenzoxazole (B146116) derivatives, respectively. rsc.org This reaction provides a direct method for introducing a wide range of functional groups at the C2 position.

Benzenoid Positions (C5, C6, C7): The benzene portion of the molecule can undergo electrophilic aromatic substitution. The halogen atoms at C2 and C4 are deactivating groups but direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the C5 and C7 positions, although harsher conditions may be required due to the deactivating nature of the existing substituents.

The differential reactivity of the chloro and iodo groups is a key strategic element for complex molecule synthesis. A common synthetic route involves the initial functionalization of the C4-iodo position via a palladium-catalyzed cross-coupling reaction. The more robust C2-chloro group remains unaffected under these milder conditions. This intermediate, a 4-substituted-2-chlorobenzoxazole, can then be subjected to a second, distinct transformation at the C2 position. This could be a nucleophilic aromatic substitution to introduce an amine or alkoxy group, or a second, more forcing cross-coupling reaction (e.g., a Suzuki coupling with a more active catalyst system) to form a C-C bond. This sequential and regioselective approach allows for the programmed construction of tri- and tetra-substituted benzoxazoles with precise control over the substitution pattern, which would be difficult to achieve otherwise. mdpi.com

Development of Novel Benzoxazole-Based Molecular Scaffolds

The benzoxazole core is a privileged scaffold in medicinal chemistry and material science. The strategic functionalization of this core allows for the development of complex molecular architectures with tailored electronic and steric properties. This compound, in particular, serves as a highly valuable starting material for creating novel benzoxazole-based scaffolds due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity difference enables site-selective modifications, providing a controlled pathway to elaborate the benzoxazole structure sequentially.

Synthesis of Fused Heterocyclic Systems from Benzoxazole Precursors

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, leading to the discovery of novel compounds with unique biological activities and material properties. This compound is an exemplary precursor for synthesizing such systems through a cascade or sequential reaction strategy, primarily involving an initial cross-coupling at the C4 position followed by an intramolecular cyclization.

A prevalent and powerful method for this transformation is the use of a Sonogashira cross-coupling reaction. nih.govresearchgate.netresearchgate.net This reaction selectively couples a terminal alkyne to the C4-iodo position of the benzoxazole ring, leaving the C2-chloro group intact. The resulting intermediate, a 4-alkynyl-2-chlorobenzoxazole derivative, is perfectly primed for a subsequent intramolecular cyclization reaction to forge a new ring fused to the benzoxazole core. researchgate.netrsc.org

For instance, coupling of this compound with an ortho-amino-substituted phenylacetylene would yield an intermediate that can undergo an intramolecular cyclization, such as a Larock indole synthesis or related palladium-catalyzed C-N bond formation, to construct an oxazolo[4,5-e]indole system. The process involves the initial Sonogashira coupling followed by an intramolecular aminopalladation onto the alkyne. rsc.org

The general, well-precedented reaction sequence is outlined below:

Palladium-Catalyzed Sonogashira Coupling: The C4-iodo position is selectively coupled with a terminal alkyne (R-C≡CH) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base.

Intramolecular Cyclization: The newly introduced alkynyl group, along with a suitably positioned nucleophile on its substituent 'R', reacts with the C2-chloro position to form the fused ring. This cyclization can be catalyzed by various transition metals or proceed through other mechanisms depending on the nature of the tethered group. researchgate.netmdpi.com

This strategy allows for the creation of diverse fused systems by varying the structure of the terminal alkyne used in the initial step.

Table 1: Representative Synthesis of Fused Heterocycles via Sonogashira Coupling/Cyclization Cascade
Starting AlkyneIntermediate ProductPotential Fused Heterocyclic System
2-Ethynylaniline4-(2-Aminophenylethynyl)-2-chlorobenzoxazoleOxazolo[4,5-e]indole
2-Ethynylphenol4-(2-Hydroxyphenylethynyl)-2-chlorobenzoxazoleBenzofuro[2,3-e]benzoxazole
Propargyl amine4-(3-Aminoprop-1-yn-1-yl)-2-chlorobenzoxazolePyrrolo[2,3-e]benzoxazole

Application as Versatile Building Blocks in Organic Synthesis

The true synthetic utility of this compound lies in its capacity to act as a versatile building block for the programmed, stepwise synthesis of complex, multi-substituted benzoxazoles. nih.gov The orthogonal reactivity of the iodo and chloro groups under palladium catalysis is the key feature that enables its use in sequential cross-coupling reactions. nih.gov

Chemists can perform a cross-coupling reaction, such as a Suzuki-Miyaura or Sonogashira reaction, at the highly reactive C4-iodo position under mild conditions that leave the C2-chloro position untouched. rsc.org This initial reaction introduces a desired molecular fragment at the C4 position. The resulting 2-chloro-4-substituted-benzoxazole is itself a valuable intermediate. The remaining chloro group at the C2 position can then be subjected to a second, distinct functionalization reaction under more forcing conditions or with a different catalytic system. This second reaction can be another cross-coupling (e.g., Suzuki, Buchwald-Hartwig amination) or a nucleophilic aromatic substitution (SNAr).

This one-pot or stepwise approach provides a powerful and flexible platform for generating libraries of disubstituted benzoxazoles with diverse functionalities at both the C2 and C4 positions. This modularity is highly desirable in drug discovery and materials science, where systematic structural variation is crucial for optimizing properties.

Table 2: Sequential Functionalization of this compound
Step 1 ReactionReagent for Step 1Intermediate ProductStep 2 ReactionReagent for Step 2Final Product
Suzuki CouplingPhenylboronic acid2-Chloro-4-phenylbenzoxazoleBuchwald-Hartwig AminationAniline4-Phenyl-2-anilinobenzoxazole
Sonogashira CouplingPhenylacetylene2-Chloro-4-(phenylethynyl)benzoxazoleSuzuki Coupling4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(phenylethynyl)benzoxazole
Suzuki Coupling4-Pyridylboronic acid2-Chloro-4-(pyridin-4-yl)benzoxazoleNucleophilic SubstitutionSodium methoxide2-Methoxy-4-(pyridin-4-yl)benzoxazole

This iterative functionalization strategy underscores the value of this compound as a foundational building block, enabling the efficient and controlled construction of complex molecular scaffolds. beilstein-journals.org

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 4 Iodobenzo D Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of 2-Chloro-4-iodobenzo[d]oxazole. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of a substituted benzoxazole (B165842), the aromatic protons typically resonate in the downfield region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of the substituents on the benzene (B151609) ring. For this compound, three distinct aromatic proton signals would be expected. The regiochemical assignment can be confirmed using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), which reveals proton-proton coupling networks, and Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is also crucial, as it shows correlations between protons and carbons over two to three bonds, helping to establish the connectivity of the entire molecule. ipb.ptscielo.br

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the oxazole (B20620) ring attached to the chlorine atom (C2) is expected to have a characteristic chemical shift. The carbons bearing the iodine (C4) and the other carbons of the benzene ring will also exhibit distinct signals influenced by the electron-withdrawing and anisotropic effects of the halogen substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzoxazoles Data presented is for analogous compounds and serves as an illustrative example.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Chlorobenzoxazole rsc.orgCDCl₃7.35 (dd, J=8.5, 2.1 Hz, 1H), 7.55 (d, J=2.1 Hz, 1H), 7.68 (d, J=8.5 Hz, 1H)110.6, 120.5, 125.6, 130.2, 141.8, 151.2, 155.8
2-Phenylbenzoxazole (B188899) nih.govCDCl₃7.18-7.21 (m, 2H), 7.33-7.36 (m, 3H), 7.38-7.41 (m, 1H), 7.58-7.60 (m, 1H), 8.08-8.10 (m, 2H)Not provided
2-(4-Methoxyphenyl)benzo[d]oxazole mdpi.comNot specified3.89 (s, 3H), 7.03 (d, J=8.3 Hz, 2H), 7.32 (h, J=6.7, 6.1 Hz, 2H), 7.56 (d, J=6.8 Hz, 1H), 7.74 (d, J=8.7 Hz, 1H), 8.20 (d, J=8.5 Hz, 2H)55.47, 110.39, 114.37, 119.63, 124.43, 124.61, 129.42, 142.21, 150.66, 162.34, 163.17

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. In the context of this compound, while the core benzoxazole ring is rigid, DNMR could be employed if the molecule were to be derivatized with flexible side chains. For such derivatives, temperature-dependent NMR experiments can provide valuable information on conformational isomers and the energy barriers to their interconversion. beilstein-journals.org For instance, restricted rotation around a single bond can lead to the observation of broad signals at room temperature, which resolve into distinct signals for each conformer at low temperatures and coalesce into a single averaged signal at high temperatures. From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation (ΔG‡) for the dynamic process can be calculated.

Deuterium (B1214612) (²H) labeling is a powerful tool for elucidating reaction mechanisms and understanding the fate of specific hydrogen atoms during a chemical transformation. chem-station.comacs.orgnih.gov In the study of reactions involving this compound, deuterium can be incorporated at specific positions in the molecule or in the reagents. By tracking the position of the deuterium label in the products using NMR or mass spectrometry, it is possible to gain insights into reaction pathways, intermediates, and transition states. For example, deuterium labeling can be used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, through the measurement of a kinetic isotope effect (KIE). researchgate.net It can also be used to trace the origin of protons in acid-base catalyzed reactions or to follow skeletal rearrangements. clockss.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. beilstein-journals.org For this compound, HRMS would be used to confirm the molecular formula, C₇H₃ClINO. The presence of chlorine and iodine would result in a characteristic isotopic pattern in the mass spectrum, which would further corroborate the identity of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ions for HRMS analysis.

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to identify specific functional groups and structural motifs. libretexts.orgchemguide.co.uk For this compound, the fragmentation pattern would be expected to show losses of the halogen substituents. The loss of an iodine radical (·I) or a chlorine radical (·Cl) would result in significant fragment ions. Cleavage of the benzoxazole ring itself would also produce characteristic fragments. clockss.org The fragmentation of aromatic halides often involves the loss of the halogen atom, and for compounds containing both chlorine and bromine, the M+2 peak is a strong indicator. miamioh.edu Analysis of the fragmentation pathways can provide valuable corroborating evidence for the proposed structure.

Table 2: Predicted Key Fragmentation Ions for this compound

IonDescription
[M]⁺Molecular ion
[M-Cl]⁺Loss of a chlorine radical
[M-I]⁺Loss of an iodine radical
[M-CO]⁺Loss of carbon monoxide from the oxazole ring
[M-HCN]⁺Loss of hydrogen cyanide from the oxazole ring

X-ray Crystallography

Definitive Determination of Solid-State Molecular Structure

Single-crystal X-ray diffraction allows for the definitive determination of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct an electron density map and, from that, a complete molecular model. For benzoxazole derivatives, this technique confirms the planarity of the fused ring system and determines the precise orientation of substituents. For instance, in the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole ring system and the benzene ring was found to be 11.8 (1)°. nih.gov This kind of data is crucial for understanding intermolecular interactions, such as π-π stacking, which influence the material's bulk properties. nih.gov

Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into expected molecular geometry.

Interactive Table: Crystal Data for a Related Benzoxazole Derivative

ParameterValue for 2-(4-Aminophenyl)-1,3-benzoxazole nih.gov
Empirical FormulaC13H10N2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.1461 (3)
b (Å)19.5420 (12)
c (Å)12.7705 (8)
β (°)95.243 (1)
Volume (ų)1030.38 (12)

Elucidation of Tautomeric Forms and Stereochemistry

X-ray crystallography can also definitively identify tautomeric forms and resolve stereochemistry in the solid state. While this compound itself is not expected to exhibit tautomerism or stereoisomerism, this technique is invaluable for more complex derivatives where such phenomena are possible.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are essential for identifying functional groups and providing a unique "fingerprint" for a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For a compound like this compound, IR spectroscopy would be used to confirm the presence of the benzoxazole core and the carbon-halogen bonds.

While the specific IR spectrum for this compound is not available, the spectrum of the related compound, 2-chlorobenzoxazole, provides a useful reference for the characteristic vibrations of the benzoxazole ring system. nist.gov

Interactive Table: Characteristic IR Absorption Bands for 2-Chlorobenzoxazole

Wavenumber (cm⁻¹)Vibrational Mode Assignment (for 2-chlorobenzoxazole) nist.gov
~1616C=N stretching of the oxazole ring
~1500-1450Aromatic C=C stretching
~1250C-O-C asymmetric stretching of the oxazole ring
~1100-1000C-H in-plane bending
~800-700C-Cl stretching

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and measuring the shift in energy of the scattered photons. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed vibrational fingerprint of the molecule. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-I bond, which is typically Raman active. Although no specific Raman data exists for the title compound, studies on other heterocyclic systems demonstrate the utility of this technique for structural confirmation. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

Benzoxazole derivatives are known to be chromophoric, and their UV-Vis spectra are characterized by absorptions corresponding to π → π* transitions within the conjugated aromatic system. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzoxazole ring. For example, studies on 2-(2'-hydroxyphenyl) benzoxazole derivatives show maximum absorption wavelengths (λmax) in the UVA range, typically between 336 to 374 nm. semanticscholar.org It is expected that this compound would also exhibit characteristic absorptions in the UV region due to its extended π-system. The presence of halogen substituents may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted benzoxazole.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-iodobenzo[d]oxazole, and what reaction conditions are critical for yield optimization?

  • Methodological Answer: A common approach involves condensation reactions between substituted pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. For example, using ethanol (EtOH) as a solvent with phosphorus trichloride (PCl₃) as a catalyst at 60°C under air (O₂) can yield benzo[d]oxazole derivatives. Refluxing for extended periods (e.g., 18 hours) followed by crystallization in water-ethanol mixtures improves purity (yield ~65%) . Optimization should focus on reagent stoichiometry, solvent choice, and temperature control to minimize side reactions.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer: X-ray crystallography is definitive for structural elucidation, as demonstrated in studies resolving halogen-substituted benzo[d]oxazole derivatives (e.g., bond angles and torsion angles) . Complementary techniques include:
  • ¹H NMR : To identify substituent positions and isomer ratios (e.g., distinguishing Cl and I substitution patterns).
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
  • IR spectroscopy : To confirm functional groups like C-I and C-Cl bonds .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Due to the compound’s flammability and toxicity (common in oxazoles), use fume hoods for synthesis and storage in inert atmospheres. Avoid combustion, which releases toxic fumes (e.g., hydrogen chloride or iodine vapors). Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Waste disposal should follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

  • Methodological Answer: Replace traditional solvents (e.g., DMSO) with ionic liquids or deep-eutectic solvents to minimize toxicity. Microwave-assisted synthesis reduces reaction time (from hours to minutes) and energy consumption. Catalytic methods using recyclable catalysts (e.g., immobilized PCl₃ analogs) can enhance atom economy. Ultrasound irradiation also improves reaction efficiency by enhancing mixing and reducing byproducts .

Q. What experimental and theoretical methods are used to study photophysical interactions between this compound and nanoparticles?

  • Methodological Answer: Fluorescence quenching assays and UV-Vis spectroscopy quantify interactions with silver nanoparticles (AgNPs). Theoretical approaches like density functional theory (DFT) model electronic transitions and binding energies. For example, time-dependent DFT (TD-DFT) can predict absorption spectra shifts upon nanoparticle interaction, validated experimentally via surface plasmon resonance (SPR) measurements .

Q. How can isomerism in halogenated benzo[d]oxazole derivatives be characterized, and what factors influence isomer stability?

  • Methodological Answer: Isomers (e.g., positional isomers of Cl and I) are identified using ¹H NMR coupling constants and NOESY experiments. Thermodynamic parameters (ΔH°, ΔG°, ΔS°) derived from van’t Hoff plots determine stability. For example, bulky substituents (e.g., tert-butyl groups) sterically stabilize specific isomers, as shown in platinum(II) complex studies .

Q. What mechanistic pathways explain the formation of this compound in DAST-mediated reactions?

  • Methodological Answer: DAST (diethylaminosulfur trifluoride) facilitates fluorination and cyclization. Proposed mechanisms involve β-ketoamide intermediates forming fluoroacetals, followed by acid-mediated cyclodehydration to yield oxazole rings. Kinetic studies (e.g., monitoring via in situ IR) confirm rate-determining steps, such as nucleophilic attack by the amide group .

Q. How do structural modifications of this compound influence its anticancer activity, particularly in targeting STAT3 or DNA topoisomerases?

  • Methodological Answer: Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance DNA intercalation. Modifying the oxazole ring to include thiophene moieties improves binding to STAT3’s SH2 domain. In vitro assays (e.g., MTT cytotoxicity tests) combined with molecular docking validate these interactions .

Q. What strategies enable derivatization of this compound into annelated heterocyclic systems (e.g., pyrazolino-carbazoles)?

  • Methodological Answer: Mixed aldol condensation with carbonyl-containing substrates (e.g., 2-chloro-3-formylquinoline) forms fused heterocycles. Subsequent cyclization with hydroxylamine or hydrazine generates isoxazolo- or pyrazolino-annelated derivatives. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating bioactive products .

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer:
    Yes. DFT calculations (e.g., using Gaussian 09) model transition states and activation energies for halogen exchange reactions. Solvent effects are incorporated via polarizable continuum models (PCM). Experimental validation via kinetic isotope effects (KIE) or Hammett plots confirms computational predictions .

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